molecular formula C₁₁H₁₈Br₂O₈ B1141274 Pentaerythritol Dibromide beta-D-Glucuronide CAS No. 1138247-37-6

Pentaerythritol Dibromide beta-D-Glucuronide

Cat. No. B1141274
M. Wt: 438.06
InChI Key:
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Description

Synthesis Analysis

Pentaerythritol and its derivatives are synthesized through various chemical reactions, with a focus on esterification and modification processes to introduce bromide and glucuronide groups. For example, pentaerythritol tetramethylacrylate is synthesized by direct esterification, suggesting a pathway that might be adapted for the synthesis of Pentaerythritol Dibromide beta-D-Glucuronide by incorporating bromide and glucuronide moieties into the pentaerythritol framework (Wang Bing, 2007).

Molecular Structure Analysis

The molecular structure of pentaerythritol-based compounds features a central neopentane core with functional groups attached to the terminal carbons. This structural versatility allows for the incorporation of diverse chemical groups, facilitating the synthesis of compounds like Pentaerythritol Dibromide beta-D-Glucuronide. The structure-activity relationship studies, such as those on heparin derivatives, provide a foundation for understanding how specific structural modifications, like the addition of glucuronide groups, can influence the biological activity and interactions of these molecules (J. Choay et al., 1983).

Chemical Reactions and Properties

Pentaerythritol derivatives undergo a variety of chemical reactions, including esterification and nitration, to modify their chemical properties for specific applications. For instance, the synthesis of pentaerythritol tetranitrate and its metabolites indicates the compound's reactivity and potential for further chemical modification (M. Crew et al., 1975). This reactivity could extend to the synthesis and functionalization of Pentaerythritol Dibromide beta-D-Glucuronide.

Physical Properties Analysis

The physical properties of pentaerythritol derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of the substituent groups. Although specific data on Pentaerythritol Dibromide beta-D-Glucuronide are not available, the physical properties of related compounds can provide insights into its behavior in different environments.

Chemical Properties Analysis

The chemical properties of pentaerythritol derivatives, including their stability, reactivity, and interaction with biological molecules, are determined by their functional groups. The synthesis and characterization of various pentaerythritol derivatives highlight the compound's versatility and potential for creating a wide range of biologically active molecules (Stephen Hanessian et al., 1996).

Scientific Research Applications

  • Isolation and Biotransformation :

    • Pentaerythritol nitrates and their glucuronides have been isolated from hydrolysates and studied for their biotransformation in rats. These studies help in understanding the metabolic pathways and potential therapeutic applications of these compounds (Leinweber et al., 1974).
  • Biliary Excretion :

    • Research on the biliary excretion of Pentaerythritol trinitrate in rats highlights the enterohepatic circulation's role in the drug's prolonged action. This is critical for understanding how these compounds are processed in the body (Crew et al., 1971).
  • Plasma Presence and Metabolism :

    • Studies have identified the presence of intact Pentaerythritol tetranitrate and its metabolites in rat plasma, providing insights into the plasma half-life and the implications for clinical use (Crew et al., 1975).
  • Synthesis and Structure Characterization :

    • The synthesis and structure characterization of related compounds, such as 1,3-dibromo-2,2-Bis(bromomethyl) propane, derived from pentaerythritol, have been explored. These studies contribute to the development of efficient production methods and understanding of their structural properties (Chen Bai-guang, 2013).
  • Therapeutic Applications :

    • Research has also looked into the therapeutic applications of Pentaerythritol tetranitrate, such as its potential to reduce blood pressure and its effects on placental perfusion (Wu et al., 2015).
  • Metabolic Pathways :

    • Studies on the metabolism of pentaerythritol trinitrate in humans and animals provide crucial information about its absorption, excretion, and transformation into metabolites, informing both therapeutic use and toxicity risk assessment (Di Carlo et al., 1977).
  • Denitration and Glucuronidation :

    • Research into the denitration of unconjugated and conjugated pentaerythritol nitrates by rat liver cytosol has provided insights into the enzymatic processes involved in their metabolism (Melgar et al., 1974).
  • Vascular Reactivity and Superoxide Production :

    • The effects of nonintermittent treatment with Pentaerythritol tetranitrate on vascular reactivity and superoxide production in rabbits have been studied, shedding light on its potential vasoprotective activities in conditions like atherosclerosis (Kojda et al., 1998).
  • Improved Synthesis Methods :

    • Improved synthesis methods for related compounds, such as Pentaerythrityl Tetramine, have been developed, highlighting advancements in the production efficiency and purity of these compounds (Shao Yun, 2002).
  • Lipid A Mimetics :

    • Novel lipid A mimetics derived from pentaerythritol have been synthesized, demonstrating their biological activity and potential applications in immunostimulatory adjuvants (Jiang et al., 2002).

properties

IUPAC Name

(3R,4R,5R,6S)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7-,8?,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFPAHSMEUXVKF-GBKANQOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(CO[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)(CBr)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Br2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentaerythritol Dibromide beta-D-Glucuronide

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